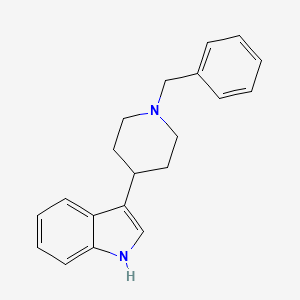
3-(1-benzylpiperidin-4-yl)-1H-indole
Descripción general
Descripción
3-(1-benzylpiperidin-4-yl)-1H-indole, also known as 1-benzylpiperidin-4-yl-3-indole, is an indole-based heterocyclic compound that has been studied for its potential applications in both scientific research and medical treatments. This compound has been shown to have a wide range of biochemical and physiological effects, and its structure and properties make it a promising candidate for further study.
Aplicaciones Científicas De Investigación
1. Potential Antioxidant/Cholinergic Endowed Small Molecule Leads The compound “3-(1-benzylpiperidin-4-yl)-1H-indole” has been studied for its potential as an antioxidant and cholinergic endowed small molecule lead . This research aims to generate leads for developing poly-active molecules with utility in central nervous system (CNS) diseases . These poly-active molecules are capable of mitigating brain free radical damage while enhancing acetylcholine signaling (via cholinesterase inhibition), which are still being sought for combating Alzheimer’s disease (AD) .
Central Nervous System (CNS) Diseases
The compound is being researched for its potential use in treating CNS diseases . The objective of this research is to generate leads for developing poly-active molecules with utility in CNS diseases . These molecules are designed to target only specific contributory synergistic pharmacologies in a disease .
Alzheimer’s Disease (AD)
The compound is being studied for its potential use in combating Alzheimer’s disease (AD) . The research aims to develop poly-active molecules capable of mitigating brain free radical damage while enhancing acetylcholine signaling (via cholinesterase inhibition), which are still being sought for combating AD .
Free Radical Scavenging Abilities
The compound has been preliminarily evaluated for its free radical scavenging abilities . This property could make it useful in combating diseases where free radicals play a significant role .
Cholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit cholinesterase . This property could make it useful in diseases where enhancing acetylcholine signaling is beneficial .
Potential Use in Drug Development
The compound “3-(1-benzylpiperidin-4-yl)-1H-indole” is being studied for its potential use in drug development . Its properties, such as antioxidant activity and cholinesterase inhibition, make it a promising candidate for further research .
Mecanismo De Acción
Target of Action
The primary target of 3-(1-benzylpiperidin-4-yl)-1H-indole is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of individuals with Alzheimer’s disease .
Mode of Action
The interaction could potentially inhibit the activity of the enzyme, thereby reducing the formation of beta-amyloid peptide .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide . By interacting with Beta-secretase 1, the compound could potentially disrupt this pathway, reducing the production of beta-amyloid peptide and its downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of it reaches the target site in the body .
Result of Action
The molecular and cellular effects of 3-(1-benzylpiperidin-4-yl)-1H-indole’s action would depend on its interaction with Beta-secretase 1. If it inhibits the enzyme, it could reduce the production of beta-amyloid peptide, potentially alleviating the symptoms of Alzheimer’s disease .
Propiedades
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-2-6-16(7-3-1)15-22-12-10-17(11-13-22)19-14-21-20-9-5-4-8-18(19)20/h1-9,14,17,21H,10-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRNDNNHGLPJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



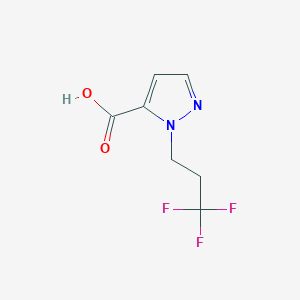
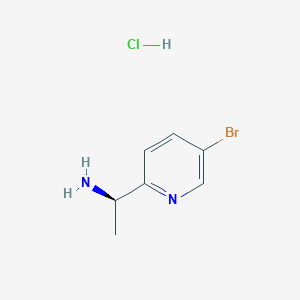
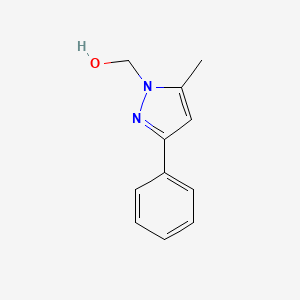
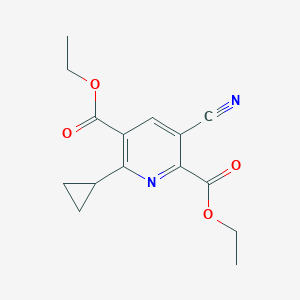


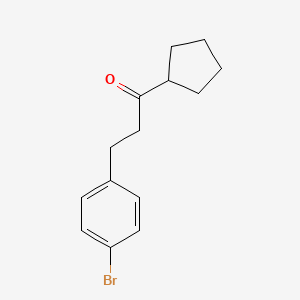
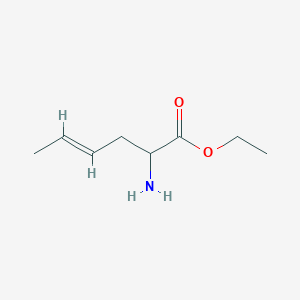

![2-{5,7-dimethyl-2-oxo-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1532268.png)



